N-苄基-7-甲基-5-氧代-1-硫代-4,5-二氢-1H-噻唑并[3,4-a]喹唑啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure made up of a benzene ring fused to a pyrimidine ring . Quinazoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
While the specific synthesis process for this compound is not available, quinazoline derivatives are often synthesized via reactions involving hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups, including a carboxamide group and a thiazolo group. These groups can participate in various chemical reactions and can significantly influence the compound’s physical and chemical properties .科学研究应用
杂环化合物合成和生物活性
已报道了苯并咪唑并[1,2-c]喹唑啉衍生物的合成,我们的目标化合物与该类化合物密切相关,因其潜在的生物活性。这些化合物已被探索用于各种生物学效应,包括抗高血压、α-1-肾上腺素能受体拮抗以及抗过敏和抗哮喘效应。该合成涉及环化和烷基化步骤以产生 S-烷基衍生物,表明了一种生成具有潜在药理学特性的化合物的工艺方法 (Ivachtchenko、Kovalenko 和 Drushlyak,2002)。
组合化学用于药物发现
另一项研究重点关注二取代和三取代喹唑啉衍生物的组合库的液相合成。这项研究强调了喹唑啉化合物在药物发现中的重要性,利用组合化学技术生成大量化合物用于生物筛选。此类方法对于在药物研究中识别先导化合物至关重要 (Ivachtchenko、Kovalenko 和 Drushlyak,2003)。
血管紧张素 II 受体拮抗作用
已经探索了带有喹唑啉环的苯并咪唑衍生物的设计和合成及其血管紧张素 II 受体拮抗活性。这些化合物在体外和体内均被评估了其抑制血管紧张素 II 诱导的加压反应的潜力,这是高血压治疗中的关键靶点。此类研究突出了喹唑啉衍生物在心血管疾病中的治疗潜力 (Kohara 等,1996)。
新型合成路线和抗菌活性
通过使 N-(2-氰基苯基)苯并咪酰氯与硫酰胺反应来合成杂环骨架的研究展示了生成喹唑啉和相关化合物的创新方法。此类研究不仅扩展了杂环化合物的化学空间,还探索了它们的潜在应用,包括抗菌活性 (Fathalla 和 Pazdera,2002)。
安全和危害
未来方向
属性
IUPAC Name |
N-benzyl-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-11-7-8-14-13(9-11)17(23)21-16-15(26-19(25)22(14)16)18(24)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCLNWAUBYRZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC=CC=C4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。